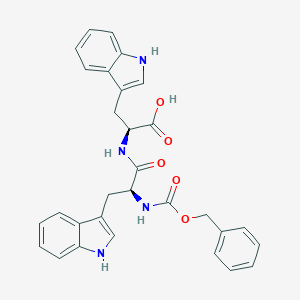

Z-Trp-trp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVSKBFIFVGVSE-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Trp Trp Oh and Tryptophan Dipeptides

N-Benzyloxycarbonyl (Z/Cbz) Protecting Group Strategies in Peptide Synthesis

The N-Benzyloxycarbonyl (Z or Cbz) group is a foundational protecting group in peptide synthesis, particularly in solution-phase strategies. masterorganicchemistry.compeptide.combachem.com

The benzyloxycarbonyl (Z) group, also known as the carboxybenzyl (Cbz) group, was first introduced by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.combachem.comwikipedia.orgwikipedia.org This marked a significant advancement in the controlled chemical synthesis of peptides, establishing the Bergmann-Zervas method. wikipedia.orgwikipedia.org Prior to this development, achieving controlled peptide bond formation without undesired side reactions or racemization was a major challenge. brieflands.com The Z group's ability to protect the α-amino group and be removed under relatively mild conditions revolutionized the field, becoming the dominant procedure for approximately two decades. wikipedia.orgbrieflands.com Its development is considered epoch-making and helped establish synthetic peptide chemistry as a distinct field. wikipedia.org

The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a mild base, such as under Schotten-Baumann conditions or with an organic base. wikipedia.orgtotal-synthesis.com This reaction involves the nucleophilic attack of the amine group on the highly reactive chloroformate, with chloride as the leaving group. total-synthesis.com The removal of the Z group is commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd-C) under a hydrogen atmosphere. masterorganicchemistry.combachem.comtotal-synthesis.com This method is considered mild and occurs at neutral pH, making it compatible with many acid- or base-sensitive functional groups. total-synthesis.com Alternatively, the Z group can be removed under harsh acidic conditions, such as with HBr in acetic acid or strong acids like trifluoroacetic acid (TFA) at high temperatures, although these methods are less mild. wikipedia.orgtotal-synthesis.comug.edu.pl The hydrogenolysis mechanism involves reduction with H₂, releasing toluene (B28343) and the free carbamate, which subsequently undergoes decarboxylation to yield the deprotected amine. total-synthesis.com

Orthogonality in protecting group strategies refers to the ability to selectively remove one protecting group without affecting others present in the molecule. masterorganicchemistry.comiris-biotech.deresearchgate.net The Z group is orthogonal to numerous other protecting groups commonly used in peptide synthesis, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.comtotal-synthesis.com This orthogonality is crucial for the stepwise assembly of peptides, allowing for the selective deprotection of the Nα-amino group for peptide coupling while side-chain protecting groups remain intact until the final cleavage step. peptide.comiris-biotech.deresearchgate.net For instance, the Z group is stable to the acidic conditions used to remove Boc, while Boc is stable to the hydrogenolysis conditions used to remove Z. total-synthesis.comacs.org Similarly, Z is stable to the basic conditions used for Fmoc removal. bachem.comtotal-synthesis.com This differential lability allows for flexible synthetic strategies.

Here is a summary of common protecting groups and their typical removal conditions:

| Protecting Group | Abbreviation | Type | Typical Removal Conditions | Orthogonal To |

| Benzyloxycarbonyl | Z, Cbz | Nα-amine | Catalytic Hydrogenation (Pd/H₂), HBr/AcOH, Strong Acids | Boc, Fmoc, Alloc |

| tert-Butoxycarbonyl | Boc | Nα-amine | Strong Acid (TFA, HCl) | Z, Fmoc, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-amine | Base (Piperidine) | Z, Boc, Alloc |

| Allyloxycarbonyl | Alloc | Nα-amine | Pd-catalyzed transfer hydrogenation | Z, Boc, Fmoc |

Note: This table provides typical conditions; specific reaction conditions may vary depending on the peptide sequence and other protecting groups present.

Peptide Bond Formation for Di-Tryptophan Sequences

The formation of the peptide bond between two tryptophan residues to form the Trp-trp sequence in Z-Trp-trp-OH can be achieved through both solution-phase and solid-phase synthesis approaches.

Solution-phase peptide synthesis (also known as Liquid-Phase Peptide Synthesis, LPPS) is a classical method that remains valuable, particularly for the large-scale production of peptides and for shorter sequences (typically 20 amino acids or less). wikipedia.orgambiopharm.com In this approach, the protected amino acids are coupled in a homogeneous solution using coupling reagents. For the synthesis of this compound, a Z-protected tryptophan (Z-Trp-OH) would be coupled with a tryptophan derivative where the carboxyl group is protected (e.g., Trp-OR, where R is an alkyl group or benzyl). prepchem.com The coupling reaction facilitates the formation of the amide bond between the carboxyl group of the N-protected tryptophan and the amino group of the second tryptophan residue. Common coupling reagents used in solution-phase synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) often in combination with additives like N-hydroxybenzotriazole (HOBt) to minimize racemization and improve coupling efficiency. prepchem.com After the coupling, the resulting protected dipeptide (Z-Trp-trp-OR) is purified, and the C-terminal protecting group (R) is removed, typically by hydrolysis or other appropriate methods, to yield this compound. prepchem.com Solution-phase synthesis allows for purification at each step, which can lead to high-purity products, often achievable through crystallization. ambiopharm.com

Solid-phase peptide synthesis (SPPS) is the predominant method for peptide synthesis in research and development due to its speed, ease of execution, and amenability to automation. bachem.comambiopharm.comfrontiersin.org In SPPS, the C-terminal amino acid is immobilized on an insoluble polymeric support (resin). The peptide chain is then built stepwise by repetitive cycles of deprotection of the Nα-amino group, coupling of the next protected amino acid, and washing. bachem.comnih.gov While Fmoc chemistry is widely used in SPPS, Boc chemistry (utilizing the Boc Nα-protecting group and acid-labile side-chain protection) was also historically significant and can be applied. peptide.comnih.gov

For tryptophan-rich peptides, specific considerations are necessary due to the indole (B1671886) side chain of tryptophan. The indole nitrogen (N(in)) can be susceptible to modification or side reactions, particularly under acidic conditions used for deprotection or cleavage from the resin. acs.org Therefore, the indole nitrogen of tryptophan is often protected during SPPS, commonly with a Boc group (Trp(Boc)). nih.govsigmaaldrich.com This side-chain Boc group is stable to the basic conditions of Fmoc removal but is cleaved by acid. peptide.comsigmaaldrich.com

To synthesize this compound using SPPS with a Z group on the N-terminus, a modified strategy would be required, as the Z group is not typically used as the temporary Nα-protecting group in standard SPPS protocols (like Fmoc or Boc) which require repetitive deprotection cycles on the solid phase. peptide.com However, a Z-protected dipeptide could potentially be synthesized in solution or on a solid support using specific linkers and protecting group schemes. For instance, one could synthesize Trp-trp-OH on a solid support using standard SPPS (e.g., Fmoc chemistry for chain elongation and appropriate side-chain protection for tryptophan), cleave it from the resin, and then introduce the Z group to the N-terminus in solution. Alternatively, if a suitable linker and orthogonal protection strategy were employed, it might be possible to synthesize this compound directly on the solid phase, although this would deviate from standard SPPS protocols that rely on repetitive removal of the Nα-protecting group for chain elongation. Research continues into developing new methods for solid-phase synthesis, including side-selective modifications of tryptophan residues. acs.org

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solution-Phase | Homogeneous reaction, purification at each step | High purity possible, suitable for large scale | More labor-intensive, challenging for long peptides |

| Solid-Phase | Peptide built on insoluble support, repetitive cycles | Faster, amenable to automation, easier for longer peptides | Requires excess reagents, purification after cleavage |

Minimization of Racemization during Dipeptide Coupling Reactions

Racemization, the conversion of a chiral center to its epimer, is a significant concern during peptide coupling reactions, particularly at the activated carboxyl group of the C-terminal amino acid. wikipedia.orgmdpi.com This can lead to the formation of undesired diastereomers, reducing the purity and biological activity of the final peptide product. wikipedia.org Tryptophan residues, like histidine and cysteine, are known to be susceptible to racemization under certain coupling conditions. imperial.ac.ukpeptide.com

Strategies to minimize racemization include the careful selection of coupling reagents and additives. Carbodiimide activation, a common coupling method, can lead to racemization. wikipedia.org Adding racemization-suppressing agents such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) can significantly reduce this issue by forming activated esters that react more rapidly with the incoming amino group, thus minimizing the lifespan of the oxazolone (B7731731) intermediate, which is prone to racemization. wikipedia.org In some cases, coupling at lower temperatures or for shorter reaction times can also help mitigate racemization.

Research has investigated racemization specifically in the context of tryptophan-containing peptides. Studies have shown that even with protected tryptophan derivatives like Fmoc-Trp(Boc)-OH, relatively high levels of racemization can occur under certain solid-phase synthesis conditions. imperial.ac.uk The specific coupling method and additives play a crucial role in the extent of racemization observed. For instance, using symmetrical anhydrides for coupling has been evaluated, and while effective for some amino acids, it can still result in notable racemization for tryptophan. imperial.ac.uk

Specific Considerations for Tryptophan Indole Moiety during Synthesis

The indole moiety in the tryptophan side chain presents unique challenges during peptide synthesis due to its susceptibility to various side reactions, including oxidation and modification by reactive species generated during deprotection. peptide.comthermofisher.comresearchgate.net

Strategies for Indole Nitrogen Protection in Z-Trp-containing Peptides

Protecting the indole nitrogen (Nin) of tryptophan is a common strategy to prevent undesired side reactions. peptide.comthermofisher.comresearchgate.net While tryptophan can sometimes be used without indole protection in Boc or Fmoc chemistry, protecting the indole nitrogen can significantly reduce side product formation, especially during cleavage and deprotection steps. peptide.com

Several protecting groups have been developed for the tryptophan indole nitrogen. In Boc chemistry, the formyl group (For) is often used for indole protection, which is typically removed during HF cleavage. peptide.comgoogle.compeptide.com In Fmoc chemistry, the Boc group is commonly employed for indole protection [Fmoc-Trp(Boc)-OH]. peptide.compeptide.comnih.gov This Nin-Boc group is acid-labile and cleaved with trifluoroacetic acid (TFA). rsc.org The Nin-Boc protection has been shown to suppress sulfonyl modification of tryptophan residues when used with Fmoc-Arg(Pbf)-OH. peptide.com Upon cleavage with TFA, the tert-butyl moiety is released, leaving an indole-carboxy intermediate that protects the indole from alkylation before decarboxylation occurs. peptide.com

Other protecting groups for the indole nitrogen have also been explored, including substituted benzenesulfonyl groups like 2,4,6-trimethoxybenzenesulfonyl and 4-methoxy-2,3,6-trimethylbenzenesulfonyl, which are stable to TFA but removable by stronger acids like HF or methanesulfonic acid. jst.go.jp The 2,2,2-trichloroethoxycarbonyl (Troc) group has also been used and is typically cleaved under alkaline conditions. rsc.org More recently, novel protecting groups like 4-(N-methylamino)butanoyl (Nmbu) and sarcosinyl-sarcosinyl (Sar-Sar) have been developed, which can improve peptide solubility during purification and be removed under specific conditions. researchgate.netresearchgate.net

Prevention of Side Reactions and Degradation of Tryptophan Residues

Beyond indole alkylation, tryptophan residues are susceptible to oxidation, particularly under acidic conditions and in the presence of oxidizing agents. thermofisher.comresearchgate.net This is a significant concern during cleavage and deprotection steps in peptide synthesis. thermofisher.com Oxidation products of tryptophan are generally irreversible. thermofisher.com

Several strategies are employed to prevent side reactions and degradation of tryptophan residues during peptide synthesis. The use of appropriate scavengers in cleavage cocktails is crucial. wikipedia.orgsigmaaldrich.com Scavengers are nucleophilic reagents added to trap reactive cationic species generated from the removal of protecting groups, which could otherwise react with sensitive amino acid side chains like tryptophan, methionine, tyrosine, and cysteine. wikipedia.orgthermofisher.comsigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIPS), and dithiothreitol (B142953) (DTT) or dithioethane (DTE). wikipedia.orgpeptide.comsigmaaldrich.com For example, adding DTE to the cleavage solution can scavenge tert-butyl cations and prevent the formation of undesired peptide side products involving tryptophan. peptide.com

Minimizing the exposure time of the peptide to cleavage reagents also helps reduce degradation. thermofisher.com The choice of protecting groups plays a vital role; for instance, using Boc-protected tryptophan [Fmoc-Trp(Boc)-OH] can reduce the chances of indole ring damage during cleavage. thermofisher.comsigmaaldrich.com

Furthermore, specific side reactions like the transfer of sulfonyl protecting groups from arginine to tryptophan can occur. peptide.compeptide.comsigmaaldrich.com This can be effectively prevented by utilizing indole-protected tryptophan derivatives, such as Boc-Trp(For)-OH in Boc/Bzl synthesis or Fmoc-Trp(Boc)-OH in Fmoc/tBu synthesis. peptide.compeptide.comsigmaaldrich.com

Enzymatic and Biocatalytic Approaches for Tryptophan Dipeptide Synthesis

Enzymatic and biocatalytic methods offer alternative, often more environmentally friendly and selective, routes for peptide synthesis compared to traditional chemical methods. mdpi.comfrontiersin.orgrsc.org These approaches can minimize issues like racemization and the need for extensive protecting group strategies. mdpi.comacs.org

Enzymes such as proteases can be used in reverse (thermodynamically controlled) or under kinetically controlled conditions to form peptide bonds. mdpi.comnih.gov Aminopeptidases have also been shown to synthesize dipeptides using free amino acids and aminoacyl esters. nih.gov For example, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides, including those containing tryptophan, using non-N-protected amino acids. nih.gov This enzyme showed broad substrate specificity and could efficiently synthesize dipeptides with bulky side chains. nih.gov

Non-ribosomal peptide synthetases (NRPSs) are natural multienzyme complexes that synthesize peptides without a mRNA template. mdpi.com Modular manipulation of NRPSs has been explored for the synthesis of dipeptides due to their catalytic activity and unique reaction mechanisms. mdpi.com

Biocatalytic platforms utilizing enzymes like tryptophan synthase (TrpS) or tryptophanase (Tpase) have been developed for the synthesis of tryptophan and its analogues. acs.orgfrontiersin.org While these often focus on the synthesis of modified tryptophan residues, the principles of using enzymes for carbon-nitrogen bond formation are relevant to dipeptide synthesis. acs.orgfrontiersin.org Directed evolution has been applied to enzymes like TrpB to expand their substrate scope for the synthesis of various tryptophan analogues from serine and the corresponding indole. acs.org

Enzymatic methods for dipeptide synthesis can offer advantages such as high stereoselectivity and milder reaction conditions compared to chemical synthesis. mdpi.com However, challenges remain, including potential hydrolytic side reactions and the need for efficient enzymes with high catalytic performance for specific dipeptide formations. mdpi.com

Advanced Structural and Conformational Analysis of Z Trp Trp Oh

Spectroscopic Techniques for Characterization of Z-Trp-trp-OH

Spectroscopic methods provide powerful tools for elucidating the structure, dynamics, and interactions of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis/FTIR spectroscopy offer complementary information regarding the compound's identity, purity, structural features, and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Elucidation

NMR spectroscopy is a primary technique for detailed structural and conformational analysis of peptides in solution. It provides information on the chemical environment of individual atoms, dihedral angles, and through-space correlations, which are crucial for determining the preferred conformations and dynamics.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis (e.g., LC-MS/MS, CE-MS/MS, MALDI-ToF)

Mass spectrometry is essential for confirming the molecular weight and identity of this compound and for gaining structural information through fragmentation analysis. Techniques like LC-MS/MS, CE-MS/MS, and MALDI-ToF are commonly applied to peptides.

Mass spectrometry involves the fragmentation of a peptide to produce smaller ions, whose mass-to-charge (m/z) values can be measured and assembled to deduce the original sequence and structure. osu.edu Low-energy collision-induced dissociation (CID) of peptides in positive mode typically produces b-type and y-type ions, which result from cleavage of peptide bonds. wiley-vch.de Tandem mass spectrometry (MS/MS) allows for the selection of specific ions and their subsequent fragmentation, providing detailed structural information. osu.edu High-resolution mass spectra, often obtained with techniques like electrospray ionization (ESI), can provide accurate mass measurements, allowing for the determination of the charge state of ions using the isotope spacing method. wiley-vch.de Fragmentation patterns are characteristic of the peptide sequence and can be used for identification. osu.edulibretexts.org For instance, studies on protonated tryptophan and tryptophan-containing peptides have shown characteristic fragment ions. researchgate.net LC-MS/MS has been used for the analysis of tryptophan metabolites, demonstrating its capability in separating and identifying related compounds based on their fragmentation patterns. diva-portal.org

Application of Spectroscopic Methods for Molecular Interaction Probing (e.g., UV-Vis, FTIR for specific functional groups)

UV-Vis and FTIR spectroscopy can provide insights into the electronic transitions and vibrational modes of this compound, offering information about its functional groups and interactions with its environment or other molecules.

The UV absorption of proteins and peptides in the 230-300 nm range is dominated by the aromatic side chains of tryptophan, tyrosine, and phenylalanine. nih.gov Tryptophan's indole (B1671886) ring exhibits significant UV absorption and fluorescence, making it a useful probe for studying peptide structure and dynamics. nih.govresearchgate.net Changes in the UV-Vis spectrum can indicate alterations in the local environment of the tryptophan residues, such as changes in solvent accessibility, hydrogen bonding, or hydrophobic interactions. nih.gov Fluorescence spectroscopy of tryptophan dipeptides has revealed multiexponential decay, which has been correlated with the presence of different rotamers. nih.gov Excited-state electron transfer from the indole ring to nearby carbonyl groups can lead to intramolecular fluorescence quenching, and the extent of quenching can reflect differences in peptide conformation. researchgate.net

FTIR spectroscopy provides information about the vibrational modes of functional groups, such as amide I and amide II bands from the peptide backbone, and characteristic vibrations from the tryptophan indole rings and the Z-protecting group. FTIR spectra can be used to study hydrogen bonding interactions and conformational changes in peptides. acs.orgresearchgate.net For example, analysis of FTIR spectra of tryptophan samples has shown distinct bands corresponding to vibrations of the carboxylate group and N-H stretching vibrations, which can be affected by interactions. acs.org

Conformational Landscape of Di-Tryptophan Peptides

The conformational landscape of peptides is shaped by a balance of various forces, including bond rotations, steric effects, and non-covalent interactions such as hydrogen bonding and aromatic stacking. In di-tryptophan peptides like this compound, the presence of two bulky and aromatic indole rings significantly influences the accessible conformations.

Influence of Indole Ring Orientations and Rotamers on Peptide Conformation

The concept of rotamers, different conformers arising from rotation around single bonds, is particularly relevant for the flexible side chains of tryptophan. The multiexponential fluorescence decay observed in tryptophan dipeptides has been explained by the presence of rotamers with different fluorescence lifetimes. nih.gov Studies have inferred the presence of a dominant rotamer in Trp-X zwitterions where the N-terminus is in proximity to the indole ring. nih.gov The conformational dependence of certain spectroscopic signals, such as a specific ROA band of tryptophan, can be reliably interpreted in terms of the χ2 side-chain dihedral angle. cas.cz Computational studies on tryptophan and peptides have explored the energy minima corresponding to different conformers and the influence of non-covalent interactions on their stability. researchgate.net

Role of Intramolecular Hydrogen Bonding in this compound Stability and Structure

Intramolecular hydrogen bonding is a key factor in stabilizing specific peptide conformations. In di-tryptophan peptides, hydrogen bonds can form between backbone amide groups, carbonyl groups, and the N-H group of the indole ring, as well as between the protecting group and the peptide chain.

Studies on related dipeptides, such as Val-Trp and Trp-Ser, have highlighted the importance of intramolecular hydrogen bonds in stabilizing folded structures. researchgate.netajol.info These hydrogen bonds can occur between different parts of the peptide backbone and between the backbone and the side chains. For example, hydrogen bonds between the hydrogen atom of an amide group and a neighboring oxygen atom of the C-terminal carboxyl group have been observed. ajol.info The indole N-H group of tryptophan can also be involved in hydrogen bonding interactions, particularly in uncapped peptides with a backbone carbonyl acceptor. researchgate.net Computational studies support the occurrence of intramolecular hydrogen bonds and indicate that conformers with NH-O hydrogen bonds can be more stable than those with other non-covalent interactions. researchgate.net The formation of intramolecular hydrogen bonds can lead to compact, folded structures, sometimes accompanied by stacking interactions between aromatic rings. researchgate.net The presence and strength of these hydrogen bonds can be investigated using techniques like FTIR and by analyzing NMR parameters such as chemical shifts and coupling constants. acs.orgusp.brrsc.org

Conformational Effects of the N-Terminal Benzyloxycarbonyl Group

The N-terminal benzyloxycarbonyl (Z) group is a common protecting group used in peptide synthesis. Its presence can influence the conformational landscape of a peptide chain. Structural studies on various peptides have provided insights into the conformational preferences and flexibility associated with the Z group.

The geometry of the urethane (B1682113) moiety within the Z group is broadly comparable to that of the tert-butoxycarbonyl (Boc) group. However, the Z group is considered sterically less hindered, leading to a relaxation of some bond angles and consequently exhibiting greater conformational flexibility compared to the Boc group nih.gov. This increased flexibility can result in larger variations in observed bond lengths and angles in crystal structures of Z-protected peptides, potentially influenced by crystal packing forces nih.gov.

Conformational energy calculations performed on Z-amino acid-N'-methylamides and their corresponding Boc derivatives suggest that the nature of the N-terminal protecting group has limited influence on the conformational preferences of the residue immediately adjacent to it nih.gov. The fraction of molecules exhibiting a cis urethane (C-N) bond has been computed to be similar for both Z and Boc derivatives in studies involving alanine (B10760859) and proline nih.gov.

Intramolecular hydrogen bonds can also be influenced by the presence of the Z group, contributing to the stabilization of specific peptide conformations. For instance, in some peptides, the carbonyl group of the N-terminal benzyloxycarbonyl moiety can form intramolecular hydrogen bonds, contributing to the formation of helical structures such as 3(10)-helices capes.gov.br.

Molecular Interactions and Recognition Mechanisms of Z Trp Trp Oh

Non-Covalent Interactions Mediated by Tryptophan Indole (B1671886) Moieties

The tryptophan residues within the Z-Trp-trp-OH structure contain indole moieties, which are known to participate in various non-covalent interactions.

π-π Stacking Interactions in this compound Assemblies

Specific detailed research findings on π-π stacking interactions directly involving this compound assemblies were not identified in the conducted search.

Hydrogen Bonding Contributions of the Indole N-H Group

Specific detailed research findings on hydrogen bonding contributions of the indole N-H group within the this compound structure were not identified in the conducted search.

Cation-π Interactions in Molecular Recognition

CBthis compound is believed to engage in cation-π interactions. google.com This type of interaction is proposed to occur between the aromatic groups of the dipeptide and cationic residues found in other molecules. google.com Specifically, in the context of interacting with the His13-His14-Gln15-Lys16 region of Aβ, it is theorized that compounds containing two aromatic groups, such as CBthis compound, could form cation-π interactions at two of the three cationic residues (His13, His14, Lys16) within this region. google.com This proposed interaction mechanism is suggested to interfere with Aβ aggregation. google.com

Interaction with Biological Macromolecules (In Vitro Research)

In vitro research has explored the interaction of this compound with certain biological macromolecules.

Enzyme-Substrate/Inhibitor Binding Site Specificity and Affinity (e.g., Angiotensin-Converting Enzyme, Xanthine (B1682287) Oxidase, Prolyl Endopeptidase)

While the proposed cation-π interaction of CBthis compound with the His13-His14-Gln15-Lys16 region of Aβ suggests an interaction with this peptide macromolecule, specific detailed research findings on the binding site specificity and affinity of this compound as an enzyme substrate or inhibitor for Angiotensin-Converting Enzyme, Xanthine Oxidase, or Prolyl Endopeptidase in in vitro studies were not identified in the conducted search. google.com

Receptor Activation and Selectivity in Model Systems (e.g., Bitter Taste Receptors)

Specific detailed research findings on the activation and selectivity of this compound concerning bitter taste receptors or other receptor systems in model systems were not identified in the conducted search.

Interactions with Model Biological Membranes (In Vitro Research)

In vitro studies employing model biological membranes are crucial for understanding how peptides interact with lipid bilayers, permeate cellular barriers, and potentially induce membrane disruption. These models, such as liposomes, planar lipid bilayers, and cultured cell lines, allow for controlled investigation of peptide-membrane interactions in a simplified environment. While specific data for this compound in these models were not extensively found in the surveyed literature, the behavior of tryptophan-rich peptides provides a framework for understanding potential interactions.

Membrane Permeation Studies Using Cellular Models

Membrane permeation studies using cellular models, such as Caco-2 cells which mimic the intestinal epithelium, are commonly employed to assess the ability of compounds and peptides to cross biological barriers. These studies typically measure the apparent permeability coefficient (Papp) across a cell monolayer. Factors influencing peptide permeation include molecular size, charge, hydrophobicity, and the presence of transport systems or paracellular routes acs.orgresearchgate.netcambridge.org.

Research on other tryptophan-containing peptides and single tryptophan has indicated that tryptophan's hydrophobic indole side chain plays a role in membrane interaction and permeation researchgate.netfrontiersin.orgfrontiersin.org. Studies using Caco-2 cells have investigated the permeability of tryptophan and various tryptophan derivatives, showing that modifications affecting lipophilicity and charge can influence their transport across the cell monolayer researchgate.net. For instance, N-terminal protected tryptophan derivatives with higher lipophilicity tend to show higher permeability, likely via the transcellular route researchgate.net. The permeation of charged species can be influenced by electrostatic interactions with the membrane and the availability of specific transporters frontiersin.orgfrontiersin.org.

Mechanisms of Membrane Interaction and Disruption by Tryptophan-Rich Peptides

Tryptophan residues play a significant role in the interaction of peptides with biological membranes. The indole side chain of tryptophan is amphipathic, possessing both hydrophobic and polar characteristics due to the nitrogen atom mdpi.comacs.org. This allows tryptophan residues to partition favorably into the membrane interface, often acting as anchors that stabilize peptide-membrane interactions acs.org. The aromatic nature of the indole ring also facilitates pi-pi interactions with lipid acyl chains and other aromatic residues, contributing to peptide aggregation on the membrane surface and insertion acs.orgnih.gov.

Many tryptophan-rich peptides, particularly antimicrobial peptides (AMPs), exert their effects by disrupting bacterial membranes frontiersin.org. The mechanisms of membrane disruption by these peptides are diverse and can include the formation of various types of pores or channels nih.gov. Common models describing these mechanisms include the carpet model, where peptides accumulate on the membrane surface and then disrupt the lipid bilayer when a threshold concentration is reached, and pore formation models, such as the toroidal or barrel-stave models, where peptides insert into the membrane and form pores nih.gov.

The interaction is often initiated by electrostatic attraction between the positively charged residues (commonly lysine (B10760008) or arginine, which are often found alongside tryptophan in AMPs) in the peptide and the negatively charged components of bacterial membranes (e.g., phosphatidylglycerol) frontiersin.org. Following initial binding, the hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer acs.orgfrontiersin.orgnih.gov. The depth of insertion and the orientation of the peptide within the membrane are influenced by the position and number of tryptophan residues, as well as the lipid composition of the membrane, including the presence of cholesterol frontiersin.orgfrontiersin.org.

Studies on specific tryptophan-rich peptides like tritrpticin (B1644555) and indolicidin (B8082527) have utilized techniques such as fluorescence spectroscopy (exploiting tryptophan's intrinsic fluorescence sensitivity to its environment) and leakage assays from model vesicles (liposomes) to investigate membrane insertion and disruption. These studies have shown that the extent of membrane disruption and leakage can correlate with the peptide's ability to insert its tryptophan residues into the hydrophobic core of the bilayer. The position of tryptophan residues within the peptide sequence has been shown to differentially impact membrane permeabilization and antimicrobial activity.

While these mechanisms are well-described for various tryptophan-rich peptides, the specific mechanism by which this compound might interact with or disrupt model biological membranes in vitro has not been detailed in the searched literature. Its zwitterionic nature (at neutral pH, with a free carboxyl group and a protected N-terminus) and the presence of two tryptophan residues would influence its interaction profile compared to highly cationic AMPs. However, the fundamental principles of tryptophan-membrane interactions, including interfacial anchoring and hydrophobic insertion, are likely relevant.

Biological Activity Mechanisms of Z Trp Trp Oh and Tryptophan Dipeptides in Vitro Investigations

Enzyme Modulation and Inhibition

Tryptophan-containing dipeptides, including Z-Trp-Trp-OH, have demonstrated the ability to interact with and modulate the activity of several key enzymes. This modulation is often inhibitory, and the specific mechanisms are closely tied to the structure of the peptide and the active site of the target enzyme.

Inhibitory Mechanisms against Angiotensin-Converting Enzyme (ACE)

Tryptophan-containing dipeptides are recognized as a significant class of natural Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov The inhibitory activity of these peptides is largely attributed to the structural characteristics of the tryptophan residue.

Research indicates that dipeptides with a tryptophan moiety in the C-terminal position are favorable for ACE inhibition. nih.gov The bulky and hydrophobic side chains of amino acid residues are preferred for dipeptides to act as ACE inhibitors. nih.gov Specifically, an N-terminal aliphatic amino acid paired with a C-terminal tryptophan is a particularly effective structure for C-domain inhibition of ACE. nih.gov Somatic ACE possesses two active domains, the N-domain and the C-domain, with the C-domain playing a primary role in blood pressure regulation. nih.gov Tryptophan-containing dipeptides like Isoleucine-Tryptophan (Ile-Trp) and Valine-Tryptophan (Val-Trp) have been identified as selective and competitive inhibitors of the C-domain. nih.gov This domain selectivity is a promising feature for developing functional foods with hypotensive effects and potentially reduced side effects. nih.gov

Studies have identified several tryptophan-containing dipeptides from protein hydrolysates with significant ACE inhibitory effects. researchgate.net For instance, Ile-Trp (IW) has shown high ACE inhibitory potency. nih.gov Other dipeptides such as Alanyl-Tryptophan (AW), Tryptophyl-Tryptophan (WW), and Tryptophan-Leucine (WL) also exhibit competitive inhibitory effects on ACE activity. researchgate.net The inhibitory mechanism is often competitive, meaning the dipeptide binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net

Table 1: ACE Inhibitory Activity of Various Tryptophan-Containing Dipeptides

| Dipeptide | IC50 Value (µM) | Inhibition Type | Source |

| Isoleucine-Tryptophan (IW) | 0.7 - 1.9 | Competitive | researchgate.net |

| Alanyl-Tryptophan (AW) | 20 | Competitive | researchgate.net |

| Tryptophan-Leucine (WL) | 10 | Competitive | researchgate.net |

| Tryptophyl-Tryptophan (WW) | 68 | Competitive | researchgate.net |

| Glutamic acid-Tryptophan (EW) | - | - | nih.gov |

Xanthine (B1682287) Oxidase Inhibitory Activity and Mechanistic Insights

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comacs.org Tryptophan-containing dipeptides have been investigated for their potential to inhibit this enzyme.

Studies have shown that the XO inhibitory activity of these dipeptides is primarily attributed to the tryptophan residue itself. nih.gov Dipeptides such as Val-Trp and its reverse sequence, Trp-Val, have demonstrated XO inhibitory activity. nih.gov The mechanism of inhibition by these tryptophan-containing peptides has been identified as non-competitive. nih.govnih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency. nih.gov This is in contrast to a competitive inhibitor like Allopurinol, which binds directly to the active site. nih.gov

The interaction between the peptides and XO can lead to conformational changes in the enzyme's secondary structure. nih.gov The intrinsic fluorescence of XO, which arises from its tryptophan, tyrosine, and phenylalanine residues, can be quenched upon binding with inhibitory peptides, further suggesting a direct interaction and conformational change. mdpi.comacs.org Molecular docking studies have indicated that these peptides can interact with residues near the active site of XO through hydrogen bonds and hydrophobic interactions. nih.gov

Prolyl Endopeptidase (PEP) Inhibition and Structure-Activity Relationships

Prolyl endopeptidase (PEP) is a serine protease involved in the degradation of proline-containing neuropeptides and has been identified as a target for various neurological conditions. nih.gov While specific studies on this compound are limited in this context, the general principles of peptide-enzyme interactions can be considered.

The active site of PEP features a critical tryptophan residue (Trp579) that interacts with the proline ring of the substrate. nih.gov The inhibition of PEP often involves molecules that can fit into this active site and interact with key residues. The structure of tryptophan-containing dipeptides, with their bulky indole (B1671886) groups, suggests they could potentially interact with the active site of PEP. However, research has also indicated that specific inhibitors are needed to effectively block PEP activity, as it is not the primary enzyme responsible for the degradation of all proline-containing peptides, such as thyrotropin-releasing hormone (TRH), in serum. nih.gov

Substrate Promiscuity and Analogues in Enzyme Activity Modulation

The concept of substrate promiscuity, where an enzyme can accept a range of different substrates, is relevant to the activity of tryptophan-related enzymes and the potential for tryptophan dipeptide analogues to modulate their activity. Enzymes like tryptophan synthase (TrpS) and N-dimethylallyl-l-tryptophan synthase (DMATS) naturally interact with tryptophan and its precursors. mdpi.comnih.gov

TrpS, for example, can catalyze the synthesis of not only L-tryptophan but also over 30 different non-standard amino acids when provided with indole or its analogues. nih.gov This inherent flexibility in the active site can be exploited. Protein engineering efforts have been successful in modifying enzymes like TrpB to accept and process non-native substrates, leading to the synthesis of novel tryptophan analogues. acs.org

The tryptophan repressor (TrpR), a protein that binds tryptophan to regulate its synthesis, also exhibits ligand promiscuity. It can bind to various indole-containing molecules, which act as co-repressors or pseudo-repressors, albeit with different affinities. biorxiv.org This demonstrates that the binding pockets of tryptophan-related proteins can accommodate structural variations in their ligands. This principle suggests that analogues of this compound, with modifications to the tryptophan side chains or the peptide backbone, could be designed to modulate the activity of various enzymes with enhanced specificity or potency. The late-stage modification of tryptophan residues within peptides is an emerging strategy to create diverse analogues for improving bioactivity. nih.gov

Antimicrobial Research Perspectives

Tryptophan-rich peptides are a recognized class of antimicrobial peptides (AMPs) that play a role in the innate immune systems of many organisms. scispace.com Their antimicrobial activity is strongly linked to the unique properties of the tryptophan residue.

Structure-Activity Relationships for Antimicrobial Efficacy of Tryptophan-Rich Peptides

The antimicrobial efficacy of tryptophan-rich peptides is highly dependent on their structure. The number and position of tryptophan residues are critical factors. nih.gov The bulky, aromatic indole side chain of tryptophan facilitates the peptide's insertion into the lipid bilayer of bacterial membranes, which is a key step in their mechanism of action. scispace.comnih.gov

Several structure-activity relationships have been identified:

Amphipathicity : A common feature of these peptides is an amphipathic structure, where hydrophobic tryptophan residues are segregated from cationic residues (like arginine or lysine). This allows them to interact with and disrupt the negatively charged bacterial membranes. nih.gov

Tryptophan Position : The location of tryptophan residues within the peptide sequence is crucial. Some studies suggest that having tryptophan residues near the N-terminus enhances antimicrobial activity, while their presence at the C-terminus can be less effective. scispace.com

Peptide Length : A minimum length, often around six amino acids, is generally required for high antimicrobial activity in tryptophan-rich AMPs. nih.gov

The mechanism of action can involve membrane permeabilization, leading to cell lysis. researchgate.netnih.gov However, some tryptophan-rich peptides can also translocate across the bacterial membrane without causing significant disruption and then act on intracellular targets. nih.gov The design of novel tryptophan-rich peptides often involves optimizing the arrangement of tryptophan and cationic residues to enhance antimicrobial potency while minimizing toxicity to host cells. frontiersin.org

In Vitro Mechanisms of Action

The in vitro biological activity of this compound and other tryptophan-containing dipeptides is often investigated through their interaction with cellular membranes and their ability to reach intracellular targets. The presence of tryptophan residues is a key determinant in these mechanisms.

Membrane Permeabilization: Tryptophan residues play a crucial role in the interaction of peptides with lipid bilayers. cambridge.org The indole side chain of tryptophan has a unique combination of hydrophobicity and polarity, allowing it to partition into the interfacial region of the cell membrane. cambridge.org This interaction can disrupt the local lipid packing, leading to increased membrane permeability. In vitro studies using synthetic vesicles, such as large unilamellar vesicles (LUVs), can quantify this effect. For instance, the leakage of encapsulated fluorescent dyes like calcein (B42510) can be monitored over time after the addition of a tryptophan-containing peptide to assess the extent of membrane permeabilization. nih.gov The mechanism can be concentration-dependent, with higher peptide concentrations leading to more significant membrane perturbation. nih.gov

Intracellular Targeting: For a compound to exert an effect on intracellular processes, it must first traverse the cell membrane. Tryptophan-rich peptides, including dipeptides, can utilize several pathways for cellular entry. One proposed mechanism is through endocytosis, which can be triggered by the interaction of tryptophan residues with components of the cell surface, such as glycosaminoglycans (GAGs). nih.gov In vitro studies have demonstrated that the number of tryptophan residues in a peptide sequence can correlate with the efficiency of its internalization into cells like Chinese Hamster Ovary (CHO) cells. nih.gov Once inside the cell, these peptides can interact with various intracellular components. For example, some tryptophan-rich antimicrobial peptides are known to bind to nucleic acids, thereby inhibiting DNA replication and protein synthesis. cambridge.orgasm.orgasm.org The specific intracellular targets of this compound are a subject of ongoing research.

| Mechanism | In Vitro Model/Assay | Key Findings |

| Membrane Permeabilization | Calcein leakage from Large Unilamellar Vesicles (LUVs) | Tryptophan-containing peptides can induce leakage of entrapped fluorescent dyes, indicating membrane disruption. nih.gov |

| Intracellular Uptake | Incubation with Chinese Hamster Ovary (CHO) cells | The number of tryptophan residues can positively correlate with the extent of peptide internalization. nih.gov |

| Intracellular Target Interaction | DNA binding assays | Tryptophan-rich peptides have been shown to bind to DNA, suggesting a potential mechanism of action. cambridge.orgasm.org |

Antioxidant Research Modalities

The antioxidant potential of this compound and related tryptophan dipeptides is evaluated using various in vitro research modalities. These assays are designed to measure the capacity of a compound to neutralize free radicals and other reactive oxygen species (ROS).

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.comacademicjournals.org The ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. mdpi.com The results of these assays are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. academicjournals.org

It is important to note that while these assays provide valuable in vitro data, the direct antioxidant activity of the tryptophan molecule itself is a subject of scientific discussion. Some research suggests that the antioxidant effects observed may be attributable to its metabolites rather than the amino acid itself.

| Assay | Principle | Measurement |

| DPPH Radical Scavenging Assay | A compound's ability to donate a hydrogen atom to the stable DPPH radical. mdpi.comacademicjournals.org | Decrease in absorbance at a specific wavelength as the radical is neutralized. academicjournals.org |

| ABTS Radical Cation Decolorization Assay | A compound's ability to reduce the pre-formed ABTS radical cation. mdpi.com | Decrease in absorbance as the radical cation is decolorized. |

Neurobiological Research Applications

In the field of neurobiology, this compound is of interest due to its relationship with the essential amino acid L-tryptophan, a precursor to key neurotransmitters, and the potential for tryptophan-containing peptides to interfere with pathological protein aggregation.

Role as Precursors in Neurotransmitter Synthesis Pathways (e.g., Serotonin)

L-tryptophan is the essential precursor for the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.govwikipedia.orgyoutube.com The synthesis pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. youtube.com This is the rate-limiting step in serotonin synthesis. Subsequently, 5-HTP is decarboxylated to serotonin by the enzyme aromatic L-amino acid decarboxylase. As this compound is a dipeptide composed of two tryptophan residues, it is plausible that upon enzymatic hydrolysis in vitro, it could release L-tryptophan, which would then be available to enter the serotonin synthesis pathway. Research in this area investigates the potential of such dipeptides to serve as a delivery vehicle for tryptophan. chemimpex.com

| Step | Precursor | Enzyme | Product |

| 1 | L-Tryptophan | Tryptophan Hydroxylase | 5-Hydroxytryptophan (5-HTP) |

| 2 | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid Decarboxylase | Serotonin (5-Hydroxytryptamine) |

In Vitro Studies on Inhibition of Protein Aggregation (e.g., Amyloid-β)

The aggregation of proteins, such as amyloid-beta (Aβ), is a hallmark of several neurodegenerative diseases. nih.govresearchgate.net The development of molecules that can inhibit this aggregation process is a key area of therapeutic research. Peptides containing tryptophan have shown promise as inhibitors of Aβ aggregation in vitro. nih.govnih.gov For instance, a dipeptide containing D-tryptophan and Aib (α-aminoisobutyric acid), D-Trp-Aib-OH, has been reported as an inhibitor of amyloid-beta aggregation. nih.gov Furthermore, studies on tryptophan-galactosylamine conjugates have demonstrated their ability to not only inhibit the formation of Aβ42 fibrils but also to disaggregate pre-formed fibrils in a dose-dependent manner. dntb.gov.ua These findings suggest that the aromatic and hydrophobic nature of the tryptophan side chain can play a critical role in disrupting the intermolecular interactions that drive protein aggregation. The potential of this compound in this context is an area of active investigation.

| Compound/Class | Target Protein | Observed In Vitro Effect |

| D-Trp-Aib-OH | Amyloid-β | Inhibition of aggregation. nih.gov |

| Tryptophan-galactosylamine conjugates | Amyloid-β42 | Inhibition of fibril formation and disaggregation of pre-formed fibrils. dntb.gov.ua |

Computational Chemistry and Molecular Modeling of Z Trp Trp Oh

Quantum Mechanical (QM) Studies

Quantum mechanics provides a fundamental description of electronic structure, allowing for the accurate calculation of molecular properties and the investigation of chemical reactions.

Furthermore, QM methods are crucial for studying the energetics of non-covalent interactions that stabilize specific conformations. For instance, calculations can quantify the energy of weak hydrogen bonds, such as those between the Cδ1—H group of a tryptophan indole (B1671886) ring and a backbone carbonyl oxygen, which are estimated to be in the range of 1.5–3.0 kcal mol−1. nih.gov Electronic structure calculations also help identify the most stable deprotonated forms (deprotomers) of tryptophan-containing molecules, which is critical for understanding their behavior in different chemical environments. rsc.org

Table 1: Example of Calculated Excitation Energies for Tryptophan and Heme Systems This table illustrates the type of data obtained from QM studies on related systems. The values are for tryptophan residues within myoglobin.

| Transition | Calculated Excitation Energy (eV) using CAM-B3LYP nih.gov | Experimental Value (eV) nih.gov |

|---|---|---|

| Trp14 → Trp14 | 4.12 | 4.30 |

| Trp7 → Trp7 | 4.03 | 4.30 |

| Heme → Heme | 2.37 | 1.9-2.2 |

QM calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and activation energies. For a peptide like Z-Trp-trp-OH, this could involve studying its susceptibility to oxidation or its interaction with an enzyme.

One relevant area of study is the enzymatic synthesis of tryptophan analogues by enzymes like Tryptophan Synthase (TrpB). acs.org The catalytic mechanism involves the indole moiety acting as a nucleophile. acs.org QM studies can model the activation of the substrate and the subsequent nucleophilic attack, providing a detailed picture of the bond-forming and bond-breaking steps. Another critical biochemical process is the catabolism of tryptophan via the kynurenine (B1673888) pathway, which is initiated by enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). frontiersin.org These enzymes catalyze the oxidative cleavage of the indole ring. frontiersin.org QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model this complex reaction pathway within the enzyme's active site, elucidating how the enzyme activates the substrate and facilitates the reaction with molecular oxygen.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. Molecular mechanics offers a more efficient, classical mechanics-based approach to study large systems and long timescales, making it ideal for exploring the conformational dynamics of peptides.

Molecular dynamics simulations are widely used to explore the vast conformational landscape available to peptides. For di-tryptophan systems, a key area of research has been on "tryptophan zippers" (TrpZips), which are short β-hairpin peptides stabilized by the interlocking of cross-strand tryptophan side chains. pnas.orgnih.gov MD simulations of these peptides, often spanning microseconds or longer, reveal the folding process from an unfolded state to a stable hairpin structure. pnas.org These simulations show a rapid collapse into a compact state followed by the formation of specific contacts and hydrogen bonds. pnas.org

For this compound, MD simulations would be used to explore the different possible arrangements of the two indole rings (e.g., stacked, T-shaped) and the peptide backbone. By analyzing the simulation trajectories, researchers can identify the most populated conformational states and the pathways for transitioning between them. nih.gov

From these simulations, thermodynamic quantities like the free energy difference (ΔG) between different states can be calculated. nih.govlibretexts.org These calculations help to quantify the stability of various conformations and predict the equilibrium populations. For example, studies on TrpZip peptides have determined the enthalpy (ΔH) and entropy (ΔS) contributions to their folding stability. pnas.org

Table 2: Example Thermodynamic Quantities for TrpZip Peptides from Experimental Data This table, adapted from experimental results on similar Trp-Trp systems, shows the type of thermodynamic data that can be compared with results from free energy calculations.

| Peptide | ΔH (kJ/mol) pnas.org | ΔS (J/mol·K) pnas.org | ΔG (kJ/mol) pnas.org |

|---|---|---|---|

| TZ1 | 19.2 | 55.9 | 2.65 |

| TZ2 | 12.7 | 23.8 | 5.67 |

| TZ3 | 9.07 | 14.3 | 4.83 |

Protein-peptide docking is a computational technique used to predict the binding pose and affinity of a peptide within the binding site of a target protein. youtube.com Given the flexibility of peptides like this compound, docking methodologies must account for conformational changes in both the peptide and the protein upon binding. youtube.com

The process typically involves generating a large number of possible binding poses and then using a scoring function to rank them. nih.gov These scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov Docking studies have been successfully used to predict the binding modes of tryptophan-containing peptides and tryptophan analogues to various protein targets, such as the enzyme IDO1 and kappa-opioid receptors (KOR). nih.govnih.gov For this compound, docking could be used to screen for potential protein targets or to understand its binding mechanism to a known receptor, guiding the design of more potent inhibitors or modulators.

Table 3: Example Docking Scores for Designed Tripeptides Targeting a Receptor This table illustrates how docking scores are used to compare the predicted binding of different peptide ligands.

| Peptide | Docking Score (Glide/XP) nih.gov |

|---|---|

| H-D-Tyr-Val-NH₂ (Original Dipeptide) | -11.288 |

| H-D-Tyr-Val-Val-O-(3-Br)-Bz (Designed Tripeptide) | -11.582 |

| H-D-Tyr-Val-Trp-OBz (Designed Tripeptide) | -11.176 |

| Crystallographic Ligand | -11.176 |

In Silico Screening and Design of this compound Analogs

Computational methods are integral to the rational design of new molecules with improved properties. Starting with a lead compound like this compound, in silico techniques can be used to design and evaluate a virtual library of analogs. This process can involve modifying the peptide backbone, substituting one or both of the tryptophan residues with non-canonical amino acids, or altering the indole rings with different functional groups. nih.govnih.gov

For example, in the design of tool compounds to study the enzyme IDO1, tryptophan analogues with cyclopropane (B1198618) rings were designed and evaluated in silico using docking studies. nih.gov These studies predicted that the analogues could bind in the active site in a conformation similar to the natural substrate, tryptophan. nih.gov Similarly, in silico screening of tripeptides led to the identification of a tryptophan-containing peptide with a favorable docking score for the kappa-opioid receptor, which was then synthesized and tested. nih.gov This computational-led approach accelerates the discovery process by prioritizing the synthesis of candidates with the highest predicted activity, saving significant time and resources.

Development and Validation of Force Fields for Tryptophan-Containing Peptides

The accurate computational modeling of peptides containing tryptophan, such as this compound, is critically dependent on the quality of the underlying force fields. A force field is a set of parameters and equations used to describe the potential energy of a system of particles, in this case, the atoms within the peptide and their interactions with their environment. uiuc.edu The development and validation of force fields for tryptophan-containing peptides are ongoing areas of research, driven by the need to accurately simulate their conformational dynamics, interactions, and spectroscopic properties.

The unique structural and electronic properties of the tryptophan indole side chain present specific challenges for force field parameterization. These include accurately representing its size, shape, and the electrostatic nature of the aromatic ring system, which can engage in various non-covalent interactions such as hydrogen bonding and π-π stacking. Several major force fields, including AMBER, CHARMM, GROMOS, and OPLS, have been developed and refined to model proteins and peptides, each with its own set of parameters for tryptophan residues.

Validation of these force fields is a crucial step and is often performed by comparing simulation results with experimental data. For tryptophan-containing peptides, this can involve assessing the ability of the force field to reproduce experimentally determined conformational preferences, such as those for β-hairpin structures in "tryptophan zipper" peptides. aip.orgarxiv.orgaip.org For instance, studies have evaluated the performance of different versions of the AMBER force field, such as ff96 and ff99SB, in simulating the folding behavior of these peptides. aip.org Such validation studies are essential for ensuring the predictive power of molecular dynamics simulations.

Recent advancements in force field development include the incorporation of polarization effects, which are particularly important for accurately describing the interactions of aromatic residues like tryptophan. nih.govnih.gov Polarizable force fields, such as the Drude model, represent a significant step beyond the limitations of fixed-charge models by allowing the atomic charge distribution to change in response to the local electrostatic environment. nih.gov This can lead to more accurate descriptions of interaction energies and conformational equilibria.

Furthermore, specialized force field parameters have been developed for modified tryptophan residues, such as fluorinated tryptophan, to enable the simulation of labeled proteins for NMR spectroscopy studies. nih.gov The development of these parameters often involves a rigorous workflow that includes quantum mechanical calculations to derive atomic charges and bonded parameters, followed by extensive validation through molecular dynamics simulations of benchmark peptides and proteins. nih.gov

The table below provides an overview of some commonly used force fields and their general characteristics relevant to the simulation of tryptophan-containing peptides.

| Force Field Family | Key Features for Tryptophan-Containing Peptides | Common Applications |

| AMBER (e.g., ff99SB, ff15ipq) | Well-established for protein simulations. Specific versions have been validated for tryptophan zipper peptides. aip.org Parameters for modified tryptophans are available. nih.gov | Protein folding, peptide conformational analysis, ligand binding. |

| CHARMM (e.g., CHARMM36) | Widely used for a broad range of biomolecular simulations. Includes polarizable extensions (Drude). nih.gov | Protein dynamics, membrane protein simulations, drug design. |

| GROMOS | Known for its detailed treatment of solvent interactions and free energy calculations. | Biomolecular simulation, free energy calculations. |

| OPLS (Optimized Potentials for Liquid Simulations) | Optimized for condensed-phase simulations, providing good descriptions of liquid properties and solvation. | Solvation studies, conformational analysis of small molecules and peptides. |

The continuous development and validation of these force fields are vital for advancing the accuracy and reliability of computational studies on tryptophan-containing peptides like this compound, providing deeper insights into their structure, dynamics, and function.

Research Applications and Preclinical Methodologies for Z Trp Trp Oh

Z-Trp-trp-OH as a Chemical Biology Tool

This compound's unique properties lend themselves to various applications within chemical biology, particularly in the study and manipulation of peptide-related biological processes.

Building Block for Complex Peptide Structures and Peptidomimetics

This compound is valued for its potential in peptide synthesis and as a building block in the development of bioactive peptides. chemimpex.com This compound serves as a building block in the synthesis of peptides, which are essential in drug development and biological research. chemimpex.com The incorporation of non-canonical amino acids, such as modified tryptophan derivatives, into peptides is a strategy for generating peptidomimetics with improved properties, including enhanced activity and increased biological stability. nih.gov Peptidomimetics are designed to mimic the function of natural peptides and overcome limitations such as poor oral availability, poor cell permeability, and rapid excretion. nih.govnih.gov The design process for peptidomimetics often begins by defining the essential pharmacophore elements of a natural peptide and then applying structural constraints or modifications to improve properties. nih.gov

Model Compound for Understanding Peptide-Receptor Interactions in Research

This compound can be used as a model compound to investigate peptide-receptor interactions. chemimpex.com Tryptophan residues, along with other aromatic amino acids like phenylalanine and tyrosine, play significant roles in anchoring membrane proteins within the cell membrane and are important in glycan-protein interactions. wikipedia.org The indole (B1671886) moiety of tryptophan is particularly noted for its involvement in π–π stacking interactions with receptor molecules. beilstein-journals.orgresearchgate.net Studies using model tripeptides containing tryptophan have demonstrated that receptors can bind selectively to tryptophan residues, primarily through π–π interactions. beilstein-journals.orgresearchgate.net Cation–π interactions and hydrogen bonding can also contribute to the binding process. beilstein-journals.orgresearchgate.net

Probes for Investigating Biological Pathways

Tryptophan and its metabolites are involved in various biological processes and pathways, including neurobiology and cancer. chemimpex.comthno.org Tryptophan is a precursor to neurotransmitters like serotonin (B10506) and hormones such as melatonin. wikipedia.org It is also metabolized through the kynurenine (B1673888) pathway, which plays a role in tumor growth and immune system suppression. thno.orgmdpi.com While the provided information does not specifically detail the use of this compound as a direct probe for investigating these pathways, its structure, containing two tryptophan residues, suggests potential applications in studying tryptophan-related metabolic processes or interactions within these pathways. Chemical modifications of tryptophan residues in peptides, such as sulfenylation, are being explored as tools for creating functional molecules for various applications, including biochemical tools. researchgate.net

Advanced Analytical Strategies for this compound Detection and Quantification

Accurate detection and quantification of peptides like this compound in complex biological matrices require advanced analytical techniques.

Optimized LC-MS/MS and HRMS Methods for Peptide Bioanalysis in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely adopted for the quantitative analysis of protein drugs and peptides in biological fluids due to its high specificity and sensitivity. nih.gov LC-MS/MS assays offer high sensitivity and specificity for target proteins in complex biological matrices. nih.gov High-resolution accurate mass spectrometry (HRMS) has also become increasingly important for bioanalytical quantitation, offering high resolving power and mass accuracy that can improve assay sensitivity and minimize background interference from the matrix. lcms.cz HRMS allows quantitation based on the precursor ion of the target analyte, which is particularly useful for larger peptides with low fragmentation efficiency. lcms.cz Sample preparation is crucial for peptide bioanalysis in complex matrices to minimize interference from co-existing substances and improve the specificity and sensitivity of LC-MS/MS assays. nih.gov Techniques like immunoaffinity capture can specifically enrich the target analyte and reduce matrix interference. lcms.cz

Addressing Isomer Separation Challenges in Dipeptide Analysis

The analysis of dipeptides, including this compound, can present challenges related to the separation of isomers. Peptide isomers have identical elemental formulas but differ in their structure or sequence, making their specific detection by LC-MS/MS reliant on chromatographic separation. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed to separate peptide isomers based on their physicochemical properties prior to MS analysis. researchgate.netmdpi.com Novel stationary phases for LC-MS have been developed that are specifically designed for the retention and separation of amino acids and polar dipeptides, which can be difficult to analyze with conventional HPLC. imtaktusa.comimtakt.com These specialized columns can facilitate the separation of isomers. imtaktusa.comimtakt.com While LC-MS can be challenged by the detection of isomers with the same m/z, chromatographic separation before MS analysis can improve detection. imtakt.com

Preclinical Research Models (Non-Human) for this compound

Preclinical research involving this compound primarily employs non-human models to evaluate its activity and understand its mechanisms of action. These models range from in vitro cell-based assays to in vivo animal studies.

In Vitro Cell-Based Functional Assays for Activity Evaluation

Cell-based functional assays are fundamental in the initial evaluation of this compound's biological activity. These assays provide insights into the compound's effects on cellular processes and interactions with specific molecular targets. Cell-based assays can be used to assess various activities, including enzyme activity and protein interactions chemimpex.com. They are crucial for understanding cellular functions and can be adapted for high-throughput screening bmglabtech.comnih.gov.

While specific data on this compound in cell-based assays is limited in the provided context, the general principles and methodologies for such assays with tryptophan-containing peptides and related compounds are well-established. For instance, cell-based assays are used to screen for inhibitors of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1) oncotarget.com. These assays often measure the conversion of tryptophan to kynurenine or evaluate the impact on downstream cellular responses, such as T cell activation oncotarget.com.

Cell-based assays can also assess the antioxidant activity of compounds bmglabtech.com. The AOP1 assay, for example, measures the free radical scavenging capacity in living cells bmglabtech.com. Another application involves using cell-free protein synthesis (CFPS) as an in vitro module to express reporter proteins in response to target molecules, including tryptophan and its metabolites frontiersin.org. This method allows for the detection of micromolar concentrations of tryptophan frontiersin.org.

The use of reporter gene-based stable cell lines has significantly improved the efficiency of high-throughput drug screening in cell-based assays mdpi.com. These platforms can be used to screen for peptides with specific activities, such as immunomodulatory and antioxidant effects, by monitoring the activation of relevant signaling pathways mdpi.com.

In Vivo Animal Models for Mechanistic and Pharmacodynamic Studies (excluding human clinical outcomes)

In vivo animal models are essential for investigating the mechanistic and pharmacodynamic properties of this compound in a complex biological system. These studies help to understand how the compound is processed by the body, its distribution, and its effects on physiological functions.

Animal models are widely used in research involving tryptophan and its derivatives, particularly in areas like neurobiology and the study of mood disorders chemimpex.com. For example, animal models have been used to study the impact of dietary tryptophan supplementation on the intestinal microbiome and mucosal barrier function frontiersin.org. Studies in piglets demonstrated that tryptophan supplementation altered the intestinal microbiota and enhanced the abundance of intestinal tight-junction proteins, correlating with the activation of AhR signaling frontiersin.org.

Animal models are also critical in pain research, especially when targeting transient receptor potential (TRP) channels, some of which are involved in sensing temperature, mechanical, and chemical stimuli nih.gov. Various animal models of acute and chronic pain in rats are used to understand pain mechanisms and identify novel analgesic drugs targeting TRP channels nih.gov. These models assess nocifensive withdrawal, escape behavior in response to stimuli, and changes in mechanical and thermal sensitivity nih.govnih.gov.

While direct in vivo studies specifically on this compound were not extensively detailed in the provided search results, the broader research on tryptophan-containing peptides and TRP channels in animal models suggests potential avenues for investigating this compound. For instance, D-Glu(D-Trp)-OH, another tryptophan-containing peptide, has been studied in animal models for its effects on hematopoietic progenitor cells and autoimmune reactions mdpi.com.

Animal models allow for the evaluation of a compound's effects on specific organ systems and behaviors, providing valuable data on pharmacodynamics. For instance, studies in mice have investigated the impact of tryptophan metabolites on the aryl hydrocarbon receptor (AHR), which plays a role in immunomodulation frontiersin.org.

Emerging Research Directions for this compound and Related Compounds

Emerging research directions for this compound and related compounds are focused on exploring novel biological activities, leveraging advanced screening technologies, and applying rational design principles to create modified peptides with enhanced properties.

Exploration of Novel Biological Activities and Targets

The unique structure of this compound, with its two tryptophan residues, suggests potential for interacting with a variety of biological targets beyond those traditionally associated with single amino acids. Given tryptophan's role as a precursor for neurotransmitters like serotonin and melatonin, this compound could be explored for its effects on neurological pathways and conditions chemimpex.com. Additionally, the involvement of tryptophan metabolism in various diseases, including cancer and inflammatory disorders, points to potential novel targets for this compound nih.gov.

The transient receptor potential (TRP) channels represent a family of ion channels that are emerging as novel therapeutic targets for various conditions, including pain, respiratory diseases, and cancer nih.govnih.govnih.govfrontiersin.org. Some TRP channels, such as TRPV1 and TRPA1, are known to be activated by various stimuli, including chemicals nih.gov. Given the indole ring structure of tryptophan, this compound could potentially interact with or modulate the activity of certain TRP channels, opening avenues for research in pain management or other TRP-channel-related disorders. Research on other tryptophan-containing peptides has also shown interactions with biological targets like angiotensin-converting enzyme (ACE) medchemexpress.com.

Furthermore, the role of tryptophan metabolites in modulating the gut microbiome and influencing host immunity through receptors like AHR suggests that this compound could be investigated for its impact on these complex interactions frontiersin.orgfrontiersin.org.

Integration with High-Throughput Screening and Peptide Discovery Technologies (e.g., Phage Display, mRNA Display, in silico methods)

High-throughput screening (HTS) and advanced peptide discovery technologies are increasingly being integrated into the research of peptides and peptide derivatives, including compounds like this compound. These technologies enable the rapid evaluation of large libraries of compounds and the identification of novel bioactive peptides.

Cell-based assay platforms are amenable to HTS, allowing for the rapid screening of large chemical libraries to identify compounds with desired activities nih.gov. Reporter gene-based assays, for instance, have been successfully used in HTS for peptides with immunomodulatory and antioxidant activities mdpi.com.

In silico methods, such as molecular docking and virtual screening, play a crucial role in the initial stages of peptide discovery by predicting the binding affinity of peptides to target proteins mdpi.comnih.gov. These computational approaches can help prioritize peptides for synthesis and in vitro testing, accelerating the discovery process. For example, in silico studies have been used to identify D-peptides as potential inhibitors of SARS-CoV-2 main protease, analyzing the interactions of tryptophan and other residues within the binding site nih.gov.